

The Endogenous Presence of 19-Norandrosterone in Animal Species: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 19-Norandrosterone

Cat. No.: B1242311

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Introduction

19-Norandrosterone (19-NA) is a primary metabolite of the anabolic steroid nandrolone (19-nortestosterone). While nandrolone is widely known as a synthetic substance, its metabolite, **19-norandrosterone**, and parent compounds have been identified as naturally occurring in various animal species. This endogenous presence has significant implications for meat production, animal sports, and doping control, necessitating a clear understanding of its origins and concentrations in different biological matrices. This technical guide provides an in-depth overview of the natural occurrence of **19-norandrosterone** in animals, detailing quantitative data, experimental detection protocols, and the biosynthetic pathways involved.

Quantitative Data on the Natural Occurrence of 19-Norandrosterone and Related Compounds

The endogenous levels of **19-norandrosterone** and its precursors vary considerably among animal species, gender, physiological condition (such as pregnancy), and tissue type. The following tables summarize the quantitative data reported in the scientific literature.

Table 1: Occurrence of **19-Norandrosterone** and its Precursors in Swine

Compound	Tissue/Matrix	Animal Category	Concentration	Reference
17 β -19-Nortestosterone	Testicles	Boar	172 μ g/kg	[1]
19-Norandrostenedione	Testicles	Boar	83 μ g/kg	[1]
17 β -19-Nortestosterone	Liver	Boar	63 μ g/kg	[1]
19-Norandrostenedione	Liver	Boar	17 μ g/kg	[1]
17 β -19-Nortestosterone	Kidney	Boar	38 μ g/kg	[1]
19-Norandrostenedione	Kidney	Boar	45 μ g/kg	[1]
17 β -19-Nortestosterone	Urine	Uncastrated 'old' boars, cryptorchids	Higher concentrations than other categories	[2]
Nor-steroids	Urine, Tissues	Sows	Low amounts	[2]

Table 2: Occurrence of **19-Norandrosterone** and its Precursors in Sheep

Compound	Tissue/Matrix	Animal Category	Concentration	Reference
17 α -19-Nortestosterone	Urine	Pregnant Ewes	Up to 4.8 ng/mL (intermittent)	[3][4]
17 α -19-Nortestosterone	Urine	Pregnant Ewes (last 7 days before parturition)	Up to approx. 15 ng/mL	[3][4]
19-Norandrostenedione	Feces	Pregnant Ewes	Up to 18 ng/g	[3][4]
17 α -19-Nortestosterone	Feces	Pregnant Ewes	Up to 15 ng/g	[3][4]
17 α -19-Nortestosterone	Urine	Male and non-pregnant female lambs	Up to 2.95 ng/mL (sporadic)	[3][4]
17 α -19-Nortestosterone	Urine	Non-pregnant sheep	Not detectable	[5]
17 α -19-Nortestosterone	Urine	Pregnant sheep (first 4 months)	< 0.5 ppb	[5]

Table 3: Occurrence of **19-Norandrosterone** and its Precursors in Horses

Compound	Tissue/Matrix	Animal Category	Notes	Reference
19-Nortestosterone	Testis	Stallion	Essentially synthesized in the testis	[3][6]
19-Nortestosterone-17 β -sulphate	Urine	Male horses	Present at low levels as an endogenous substance	[7]

Table 4: Occurrence of **19-Norandrosterone** and its Precursors in Cattle

Compound	Tissue/Matrix	Animal Category	Notes	Reference
5 α -estran-3 α -ol-17-one (Norandrosterone)	Bile (after 19-NT laurate administration)	Steers	Identified as a major metabolite	[8]

Experimental Protocols for the Detection and Quantification of 19-Norandrosterone

The accurate detection and quantification of **19-norandrosterone** in animal tissues are critical. The following sections detail the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common analytical techniques employed.

Protocol 1: Analysis of 19-Norandrosterone in Animal Tissues by GC-MS

This protocol is a synthesis of methods described for the analysis of 19-nortestosterone and its metabolites in meat and urine.[9][10][11][12]

1. Sample Preparation and Extraction:

- Homogenization: Weigh 10 g of fresh tissue (muscle, liver, or kidney) and homogenize using a high-speed triturator.
- Enzymatic Hydrolysis (for conjugated steroids): To the homogenate, add 10 mL of 0.2 M acetate buffer (pH 5.2) and β -glucuronidase from *Escherichia coli*. Incubate for a specified period (e.g., 2 hours or overnight) at an optimal temperature (e.g., 37°C or 55°C) to deconjugate glucuronide- and sulfate-bound steroids.[\[5\]](#)[\[13\]](#)
- Protein Precipitation and Liquid-Liquid Extraction: Add methanol to the homogenate and heat at 60°C for 15 minutes to denature proteins. Cool the sample in an ice bath at -18°C for 2 hours. Perform liquid-liquid extraction with n-hexane.
- Solid-Phase Extraction (SPE) Cleanup: The resulting extract is subjected to cleanup using a C18 SPE cartridge.

2. Derivatization:

- Evaporate the cleaned extract to dryness under a stream of nitrogen.
- Add 100 μ L of isooctane and 50 μ L of heptafluorobutyric anhydride (HFBA).
- Heat the mixture at 80°C for 30 minutes to form the derivatized product.
- Evaporate to dryness again and redissolve the residue in 200 μ L of isooctane for GC-MS analysis.

3. GC-MS Analysis:

- Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Oven Temperature Program:
 - Initial temperature: 130°C for 0.5 min.
 - Ramp 1: 40°C/min to 240°C.

- Ramp 2: 5°C/min to 280°C, hold for 3.75 min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Mode: Splitless.
- Mass Spectrometer: Operate in electron impact (EI) or positive chemical ionization (PCI) mode. Monitor characteristic ions for **19-norandrosterone** derivatives (e.g., for HFBA derivative: m/z 666, 453, 318, and 306).

Protocol 2: Analysis of 19-Norandrosterone in Urine by LC-MS/MS

This protocol is based on methods developed for the direct detection of **19-norandrosterone** conjugates in urine.^{[7][14][15][16]}

1. Sample Preparation:

- Solid-Phase Extraction (SPE):
 - Condition a quaternary amine SPE cartridge with methanol and water.
 - Load the urine sample.
 - Wash the cartridge with water and 0.1 M acetic acid.
 - Dry the cartridge and elute the analytes with an appropriate solvent.

2. LC-MS/MS Analysis:

- Liquid Chromatograph:
 - Column: A reverse-phase C18 column (e.g., Phenomenex Luna 5μ C18 (2) 150 x 2 mm).
 - Mobile Phase: A gradient of 25 mM ammonium acetate (pH 7) and methanol.
 - Flow Rate: 0.2 - 0.3 mL/min.
- Mass Spectrometer:

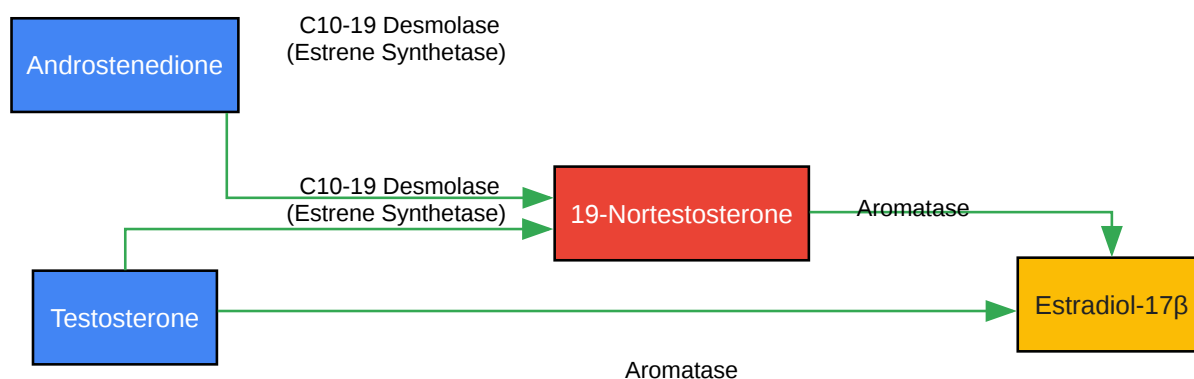
- Ionization: Positive or negative electrospray ionization (ESI).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions for **19-Norandrosterone**-Glucuronide Derivative: 470.2 > 259.2 and 470.2 > 241.2.
- Cone Voltage: 15 V.

Biosynthetic and Metabolic Pathways

The endogenous production of **19-norandrosterone** is a complex process involving several enzymatic steps. The following diagrams illustrate the key pathways.

Biosynthesis of 19-Nortestosterone in the Stallion Testis

The stallion testis is a primary site for the synthesis of 19-nortestosterone.[3][6] The proposed pathway involves the conversion of androgens by a specific C10-19 desmolase, also referred to as estrene synthetase.[6]

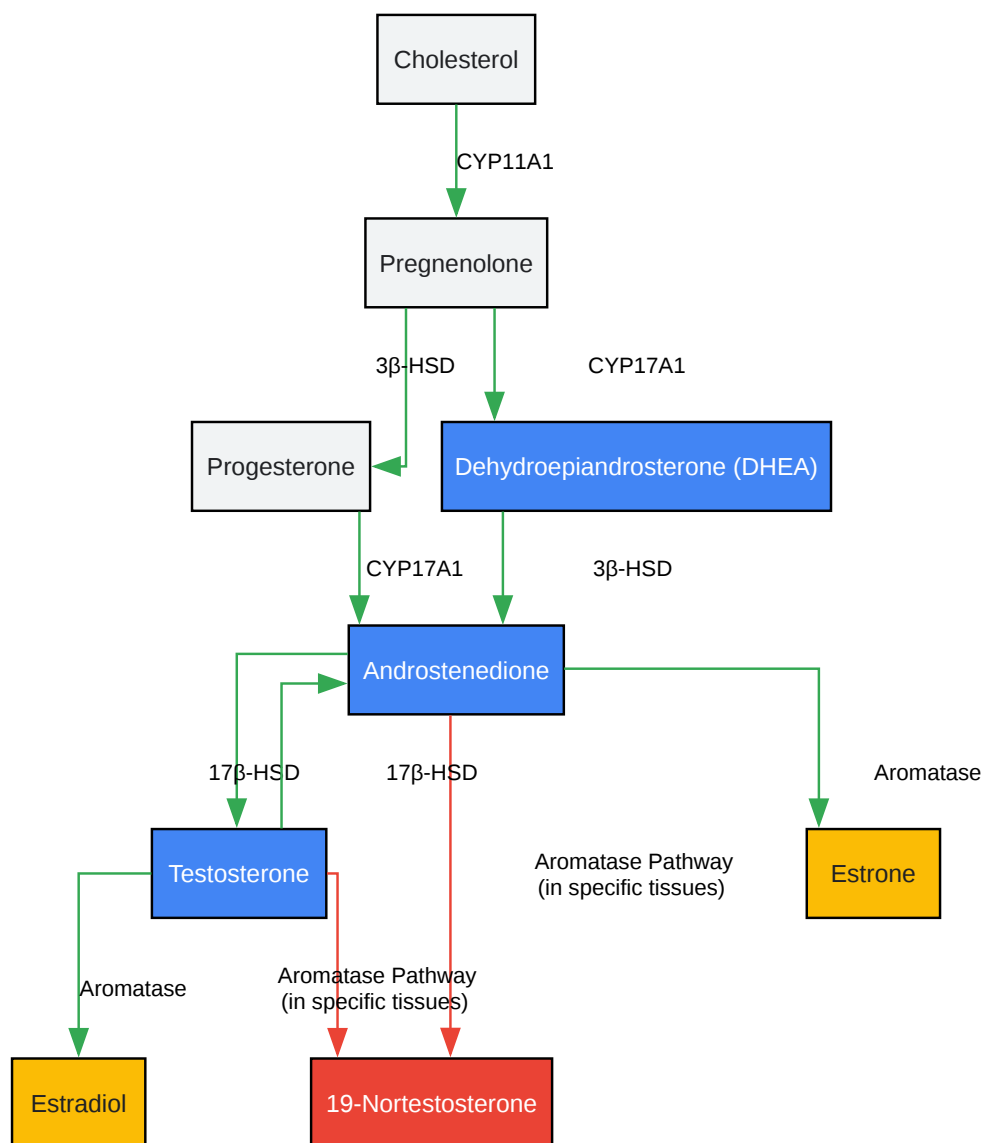


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Caption: Proposed pathway for 19-nortestosterone synthesis in the stallion testis.

General Steroid Hormone Biosynthesis Pathway

This diagram illustrates the general pathway for steroid hormone biosynthesis, which serves as the foundation for the production of androgens that can be precursors to **19-norandrosterone**.

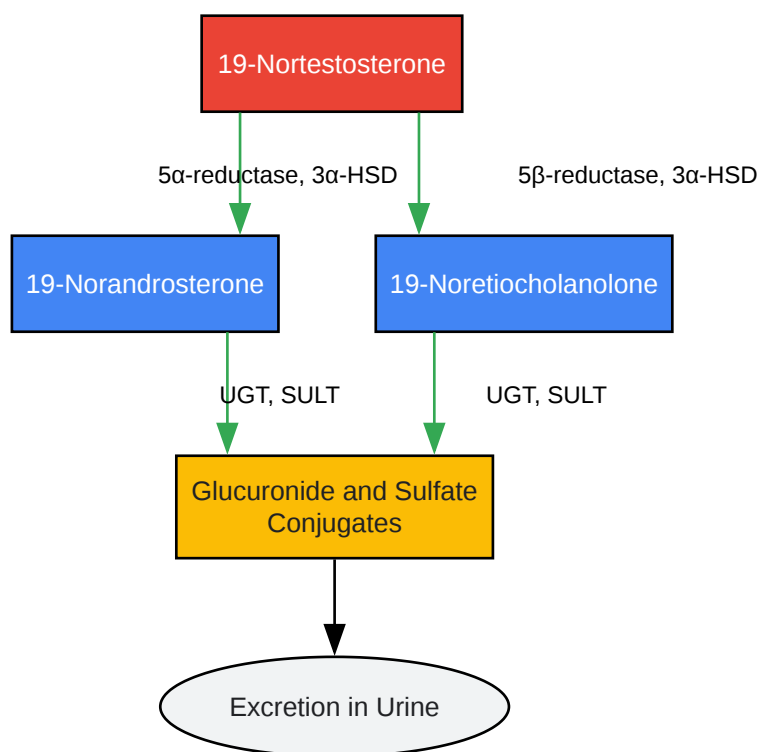


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Caption: Overview of the steroid hormone biosynthetic pathway.

Metabolism of 19-Nortestosterone

Once produced, 19-nortestosterone is metabolized into several compounds, with **19-norandrosterone** being a major urinary metabolite.

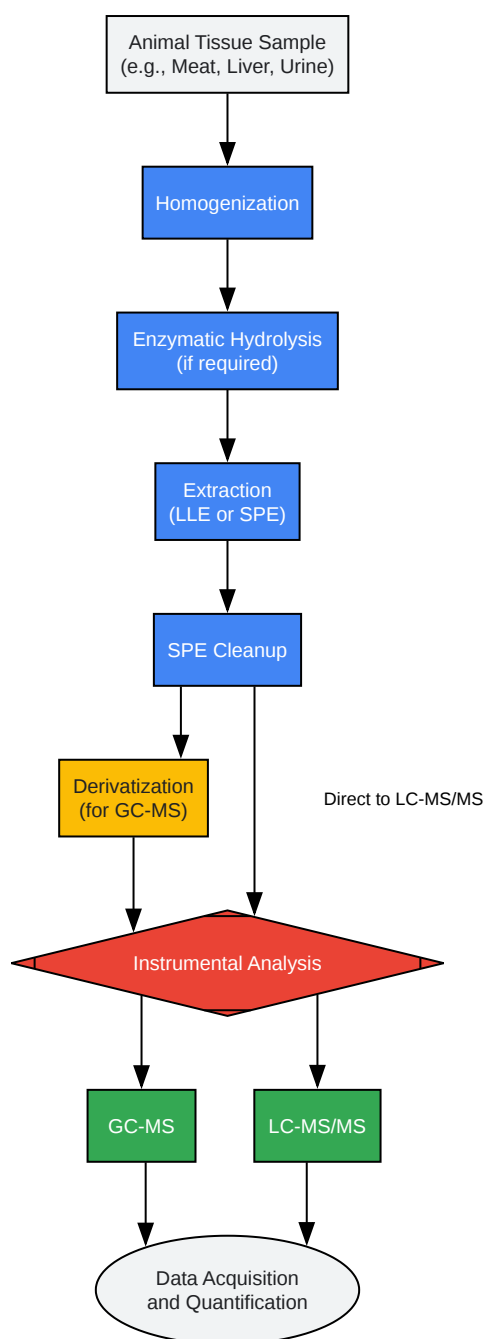


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Caption: Metabolic pathway of 19-nortestosterone to its major urinary metabolites.

Experimental Workflow for Steroid Analysis

The following diagram outlines a typical workflow for the analysis of **19-norandrosterone** in animal tissues.



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Caption: General experimental workflow for the analysis of **19-norandrosterone**.

Conclusion

The natural occurrence of **19-norandrosterone** in various animal species is a well-documented phenomenon. The data and protocols presented in this guide highlight the importance of considering endogenous production when testing for the administration of

synthetic nandrolone. For researchers, scientists, and drug development professionals, a thorough understanding of the baseline levels, influencing factors, and appropriate analytical methodologies is crucial for accurate interpretation of findings and for ensuring the integrity of food safety and anti-doping programs. Further research is warranted to fully elucidate the physiological roles of these endogenously produced 19-norsteroids.

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- To cite this document: BenchChem. [The Endogenous Presence of 19-Norandrosterone in Animal Species: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242311#natural-occurrence-of-19-norandrosterone-in-animal-species]

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